molecular formula C56H87NO16 B579934 Temsirolimus Isomer C CAS No. 1027067-40-8

Temsirolimus Isomer C

Numéro de catalogue: B579934
Numéro CAS: 1027067-40-8
Poids moléculaire: 1030.303
Clé InChI: PBNLCQXMVFPNMZ-VWKGPCQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temsirolimus Isomer C is a derivative of temsirolimus, which is an ester of sirolimus (rapamycin). Temsirolimus is primarily used as an antineoplastic agent in the treatment of renal cell carcinoma. It selectively inhibits the kinase mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of temsirolimus and its isomers involves the esterification of sirolimus. The process typically includes dissolving the ingredients while stirring under nitrogen . High-purity temsirolimus can be prepared using specific methods to achieve an HPLC purity of above 99.5% .

Industrial Production Methods

Industrial production of temsirolimus involves medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) to isolate and purify the compound. The process also includes the identification and characterization of impurities such as rapamycin, temsirolimus monoester, and temsirolimus diester .

Analyse Des Réactions Chimiques

Types of Reactions

Temsirolimus Isomer C undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of temsirolimus, which can be further analyzed and characterized using techniques like NMR and mass spectrometry .

Mécanisme D'action

Temsirolimus Isomer C exerts its effects by inhibiting the activity of mTOR. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits mTOR, which controls cell division. This inhibition results in a G1 growth arrest in treated tumor cells. Additionally, temsirolimus reduces the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.

    Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.

    Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.

Uniqueness

Temsirolimus Isomer C is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, sirolimus. This makes it particularly effective in clinical applications for treating renal cell carcinoma and potentially other cancers .

Activité Biologique

Temsirolimus (CCI-779) is a synthetic derivative of rapamycin, primarily known for its role as an inhibitor of the mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its biological activity against various types of cancer, particularly renal cell carcinoma. The following sections provide a comprehensive overview of the biological activity of Temsirolimus Isomer C, including its mechanisms of action, clinical studies, pharmacokinetics, and observed toxicities.

Temsirolimus exerts its biological effects primarily through the inhibition of the mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival. The mTOR pathway is often hyperactivated in various cancers, leading to uncontrolled cell growth. By inhibiting mTOR, Temsirolimus disrupts several downstream signaling pathways involved in cellular processes such as:

  • Cell Cycle Arrest : Temsirolimus induces G1 phase arrest in cancer cells, preventing progression to the S phase and ultimately inhibiting cell proliferation.
  • Antiangiogenesis : The drug decreases the production of vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth.
  • Induction of Apoptosis : By disrupting mTOR signaling, Temsirolimus promotes programmed cell death in tumor cells.

Clinical Studies and Efficacy

Numerous clinical trials have evaluated the efficacy of Temsirolimus across various cancer types. Below are key findings from significant studies:

Phase I and II Trials

  • Phase I Study :
    • Objective : To determine the maximum tolerated dose and toxicity profile.
    • Results : Patients received doses ranging from 0.75 to 24 mg/m²/day. The maximum tolerated dose was established at 19 mg/m²/day. Common toxicities included asthenia, mucositis, and nausea. Encouraging preliminary antitumor activity was observed in some patients with non-small cell lung cancer .
  • Phase II Study in Renal Cell Carcinoma :
    • Objective : To assess the efficacy in patients with advanced renal cell carcinoma.
    • Results : A total of 626 patients were treated with 25 mg intravenously weekly. The objective response rate was approximately 9%, with a median overall survival of 10.9 months for patients treated with Temsirolimus compared to 7.3 months for those receiving interferon .
  • Study in Soft Tissue Sarcomas :
    • Objective : To evaluate response rates in advanced soft tissue sarcomas.
    • Results : Out of 41 evaluable patients, only 2 achieved a confirmed partial response (PR), indicating limited efficacy in this cohort .

Pharmacokinetics

The pharmacokinetic profile of Temsirolimus reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following intravenous administration, Temsirolimus is rapidly distributed throughout the body with a terminal half-life ranging from 13 to 25 hours.
  • Metabolism : It is extensively converted to sirolimus, its active metabolite, primarily via cytochrome P450 enzymes (CYP3A4/5). This metabolic pathway suggests potential interactions with other drugs that affect CYP3A activity .
  • Protein Binding : Temsirolimus shows high plasma protein binding (85-87%), which may influence its therapeutic efficacy and toxicity profile.

Toxicity Profile

Temsirolimus is associated with several adverse effects that can impact treatment continuity:

  • Common Toxicities :
    • Rash (76%)
    • Mucositis (70%)
    • Asthenia (50%)
    • Nausea (43%)
  • Severe Toxicities (> Grade 3) :
    • Hyperglycemia (17%)
    • Thrombocytopenia (common cause for dose reductions)

These toxicities necessitate careful monitoring and management during treatment .

Data Summary Table

Study TypePatient PopulationDoseObjective Response RateMedian Survival
Phase IAdvanced cancer0.75-24 mg/m²/dayPreliminary activityNot specified
Phase II RCCMetastatic renal cell carcinoma25 mg IV weekly~9%10.9 months
Phase II STSAdvanced soft tissue sarcomas25 mg IV5%Not specified

Propriétés

Numéro CAS

1027067-40-8

Formule moléculaire

C56H87NO16

Poids moléculaire

1030.303

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1

Clé InChI

PBNLCQXMVFPNMZ-VWKGPCQQSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.